7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the hexahydroquinoline core, followed by the introduction of various substituents on the phenyl rings and the carboxamide group. Common reagents used in these reactions include aldehydes, ketones, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substituents on the phenyl rings can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in its biological activity. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydroquinoline derivatives with different substituents on the phenyl rings and carboxamide group. Examples include:
- 7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C34H36N2O4 |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C34H36N2O4/c1-19-8-12-25(13-9-19)36-34(38)31-22(4)35-27-16-24(23-11-14-29(39-5)30(18-23)40-6)17-28(37)33(27)32(31)26-15-20(2)7-10-21(26)3/h7-15,18,24,32,35H,16-17H2,1-6H3,(H,36,38) |
InChI Key |
LQOIMGKVLVDPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=CC(=C4)C)C)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC)C |
Origin of Product |
United States |
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